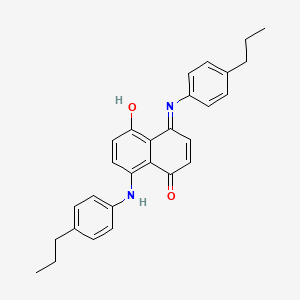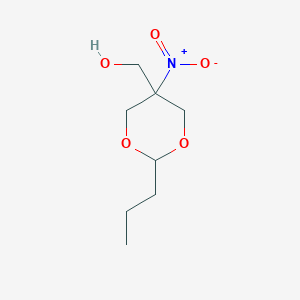
4,8-Bis(4-propylanilino)naphthalene-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Bis(4-propylanilino)naphthalene-1,5-dione is a chemical compound known for its unique structure and properties. It belongs to the class of naphthoquinones, which are characterized by a naphthalene ring system with quinone functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Bis(4-propylanilino)naphthalene-1,5-dione typically involves the reaction of naphthalene-1,5-dione with 4-propylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent. The process involves the formation of an intermediate, which then undergoes further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Bis(4-propylanilino)naphthalene-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the quinone functionalities to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups onto the naphthalene ring .
Applications De Recherche Scientifique
4,8-Bis(4-propylanilino)naphthalene-1,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4,8-Bis(4-propylanilino)naphthalene-1,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to various biological effects. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1,4-dione: A related compound with similar quinone functionalities.
4,4’-(Naphthalene-1,4-diyl)dianiline: Another compound with a naphthalene core and aniline substituents.
Uniqueness
4,8-Bis(4-propylanilino)naphthalene-1,5-dione is unique due to its specific substitution pattern and the presence of propyl groups on the aniline moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
| 91023-90-4 | |
Formule moléculaire |
C28H28N2O2 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
5-hydroxy-8-(4-propylanilino)-4-(4-propylphenyl)iminonaphthalen-1-one |
InChI |
InChI=1S/C28H28N2O2/c1-3-5-19-7-11-21(12-8-19)29-23-15-17-26(32)28-24(16-18-25(31)27(23)28)30-22-13-9-20(6-4-2)10-14-22/h7-18,29,32H,3-6H2,1-2H3 |
Clé InChI |
IAPYQQDSMBTHPD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)NC2=C3C(=O)C=CC(=NC4=CC=C(C=C4)CCC)C3=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate](/img/structure/B14361084.png)





![4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14361121.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate](/img/structure/B14361123.png)


